molecular formula C7H12O2 B14191750 Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- CAS No. 836597-86-5

Cyclohexanone, 2-hydroxy-4-methyl-, (2S)-

Cat. No.: B14191750
CAS No.: 836597-86-5
M. Wt: 128.17 g/mol
InChI Key: UVYUXEAOOPEVQO-MSZQBOFLSA-N
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Description

Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexanone, featuring a hydroxyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- can be achieved through several methods. One common approach involves the hydroxylation of 4-methylcyclohexanone using suitable oxidizing agents. The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the hydroxylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursors or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its use, such as enzyme catalysis or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2-hydroxy-: Lacks the methyl group, resulting in different chemical properties.

    Cyclohexanone, 4-methyl-: Lacks the hydroxyl group, affecting its reactivity and applications.

    Cyclohexanone, 2-methyl-: Similar structure but different positioning of functional groups.

Uniqueness

Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

836597-86-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2S)-2-hydroxy-4-methylcyclohexan-1-one

InChI

InChI=1S/C7H12O2/c1-5-2-3-6(8)7(9)4-5/h5,7,9H,2-4H2,1H3/t5?,7-/m0/s1

InChI Key

UVYUXEAOOPEVQO-MSZQBOFLSA-N

Isomeric SMILES

CC1CCC(=O)[C@H](C1)O

Canonical SMILES

CC1CCC(=O)C(C1)O

Origin of Product

United States

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